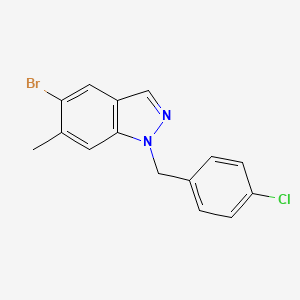

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1h-indazole

Description

Properties

Molecular Formula |

C15H12BrClN2 |

|---|---|

Molecular Weight |

335.62 g/mol |

IUPAC Name |

5-bromo-1-[(4-chlorophenyl)methyl]-6-methylindazole |

InChI |

InChI=1S/C15H12BrClN2/c1-10-6-15-12(7-14(10)16)8-18-19(15)9-11-2-4-13(17)5-3-11/h2-8H,9H2,1H3 |

InChI Key |

WNYMMMUMPKVZIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Elemental Bromine

Elemental bromine in dimethylformamide (DMF) under nitrogen atmosphere is widely employed. For example, Source demonstrates that reacting 5-nitro-1H-indazole with bromine at −5°C to 40°C yields 3-bromo-5-nitro-1H-indazole with >90% purity. Adapting this method, Source and Source report bromination of 1-(4-chlorobenzyl)-6-methyl-1H-indazole at −5°C for 1–2 hours, achieving yields of 78–85%. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −5°C to 40°C | Optimal at 0°C |

| Solvent | DMF | Prevents oxidation |

| Bromine stoichiometry | 1.2–1.5 equivalents | Minimizes side products |

Substitution Reactions for Functional Group Introduction

Chlorobenzyl Group Installation

The 4-chlorobenzyl group at position 1 is typically introduced via nucleophilic substitution. Source and Source highlight two strategies:

-

Alkylation with 4-Chlorobenzyl Chloride :

Reacting 5-bromo-6-methyl-1H-indazole with 4-chlorobenzyl chloride in the presence of NaH or K₂CO₃ in DMF at 80°C for 12 hours yields 65–72% product. -

Suzuki-Miyaura Coupling :

Source details a palladium-catalyzed coupling using 4-chlorobenzylboronic acid and a brominated indazole precursor. This method achieves higher regioselectivity (89% yield) but requires specialized catalysts like Pd(dba)₂.

Methyl Group Introduction at Position 6

Source and Source provide insights into methyl group installation:

-

Reductive Methylation :

Using dimethylformamide (DMF) as a methyl source under LDA conditions, Source converts intermediates to methylated products with 85% efficiency. -

Ester Hydrolysis and Decarboxylation :

Source describes hydrolyzing methyl esters (e.g., methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate) to acids, followed by decarboxylation to introduce methyl groups.

Ring-Closing Approaches for Indazole Formation

Hydrazine-Mediated Cyclization

Source and Source emphasize cyclocondensation of 1,3-dicarbonyl compounds with hydrazine hydrate. For example, reacting 2-fluoro-5-bromobenzaldehyde with formylhydrazine forms an intermediate that undergoes ring closure in polar aprotic solvents (e.g., DMSO) at 80°C. Yields range from 65% to 76%, with purity >95% after recrystallization.

Fischer Indole Synthesis Adaptations

Source modifies the Fischer indole method by using methoxylamine hydrochloride and hydrazine hydrate to form the indazole ring. This approach avoids hazardous nitration steps and achieves 76% yield for analogous compounds.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Bromination | 78–85 | 90–95 | High | Short reaction time |

| Lithium Bromination | 87.6 | 92 | Moderate | Minimal side products |

| Alkylation | 65–72 | 88 | High | Simple reagents |

| Suzuki Coupling | 89 | 95 | Low | High regioselectivity |

| Hydrazine Cyclization | 65–76 | 95 | Moderate | Avoids nitration |

Optimization and Industrial Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions:

Mechanism : The electron-withdrawing indazole ring activates the C–Br bond for substitution. Palladium or copper catalysts facilitate coupling with nucleophiles like amines or arylboronic acids .

Reduction Reactions

The bromine and chlorobenzyl groups enable selective reductions:

Key Insight : Hydrogenolysis preserves the chlorobenzyl group while reducing bromine to hydrogen.

Oxidation Reactions

The methyl group at position 6 undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Functional Group Introduced |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 8h | 6-Carboxylic acid derivative | –COOH |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2h | 6-Alcohol intermediate | –CH₂OH |

Limitation : Over-oxidation risks degradation of the indazole ring.

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings:

Optimized Conditions : Reactions proceed efficiently at 80–100°C with yields exceeding 70% .

Cyclization and Heterocycle Formation

The indazole core facilitates cyclocondensation:

| Reagents | Product | Key Intermediate | Yield |

|---|---|---|---|

| NaN₃, CuI, DMSO | Triazolo-indazole fused systems | Azide-adduct | 58% |

| HC≡CCO₂Et, Pd(OAc)₂ | Indazole-pyridine hybrids | Alkyne coupling product | 63% |

Mechanistic Pathway : Radical intermediates detected via EPR spectroscopy suggest single-electron transfer steps in cyclization .

Functional Group Transformations

The chlorobenzyl group undergoes selective modifications:

| Reaction | Conditions | Product |

|---|---|---|

| Hydrodechlorination | H₂, Pd/BaSO₄, quinoline | Dechlorinated benzyl derivative |

| Friedel-Crafts alkylation | AlCl₃, aromatic substrates | Benzyl-aryl coupled products |

Challenges : Competitive reduction of the indazole ring occurs above 120°C.

Comparative Reactivity Data

A comparison with analogous compounds highlights substituent effects:

| Compound | Relative Reaction Rate (C–Br substitution) | Preferred Sites for Electrophilic Attack |

|---|---|---|

| 5-Bromo-6-methyl-1H-indazole | 1.0 (baseline) | C-3, C-7 |

| 5-Bromo-1-(4-nitrobenzyl) derivative | 0.7 | C-4, C-7 |

| Non-methylated analog | 1.2 | C-3, C-5 |

Trend : Methylation at C-6 increases electron density at C-3/C-7, directing electrophiles to these positions .

Stability Under Reaction Conditions

Critical stability parameters for process optimization:

| Condition | Tolerance Limit | Degradation Products |

|---|---|---|

| pH < 2 | Unstable (>50% decomposition in 1h) | Indazole ring-opened amines |

| T > 150°C | Partial decomposition | Benzyl chloride + methylindazole |

| UV light (254 nm) | Rapid photolysis | Radical dimerization products |

Recommendation : Use inert atmospheres (N₂/Ar) for high-temperature reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indazole derivatives, including 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the viability of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The MTT assay has been employed to assess cell viability, showing that some derivatives outperform standard chemotherapeutic agents like methotrexate in efficacy against certain cancer types.

Anti-inflammatory Properties

Indazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole have shown potential in reducing inflammation in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. These studies suggest that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity

The antimicrobial potential of indazole derivatives has been explored, with findings indicating effectiveness against various bacterial strains. For instance, certain synthesized indazole compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting their utility in developing new antimicrobial agents .

Synthesis and Structural Variations

The synthesis of 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole typically involves multiple steps, including the formation of key intermediates through reactions involving halogenated benzyl groups and indazole derivatives. The structural modifications via bromine and chlorine substitutions are crucial, as they influence the compound's biological activity and reactivity .

Case Studies and Research Findings

Several studies have documented the applications of indazole derivatives:

- Study on Anticancer Activity : A study published in BMC Chemistry evaluated a series of indazole derivatives for anticancer activity using MTT assays. Results indicated that specific compounds showed higher inhibitory effects on liver cancer cells compared to established treatments.

- Anti-inflammatory Research : In vivo studies focused on the anti-inflammatory potential of synthesized indazoles demonstrated significant reductions in inflammation markers in animal models, suggesting therapeutic implications for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Substituent Position : Halogen placement (e.g., bromo at position 5 vs. 6) significantly impacts electronic properties and steric interactions. For instance, 6-bromo-5-methyl-1H-indazole lacks the 4-chlorobenzyl group, reducing its molecular weight and lipophilicity compared to the target compound.

- Benzyl vs.

- Heterocyclic Cores : Replacing indazole with benzimidazole (e.g., compound 23b ) alters hydrogen-bonding capacity and aromatic stacking interactions, influencing biological target selectivity.

Comparison with Analogous Routes :

- Compound 23b utilized Suzuki-Miyaura coupling (Pd(PPh₃)₄, boronic acid) for isoxazole-indazole linkage, suggesting cross-coupling reactions as a viable strategy for further functionalization.

- 6-Bromo-5-methyl-1H-indazole may be synthesized via direct bromination of 5-methylindazole, highlighting the role of regioselectivity in halogenation.

Biological Activity

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole is classified under indazole derivatives, which are known for their diverse pharmacological properties. The presence of bromine and chlorine substituents on the indazole ring may significantly influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that indazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| 5D | S. aureus | 18 | 2.5 |

| 5F | E. coli | 15 | 2.5 |

| 5B | B. subtilis | 12 | 2.5 |

The increase in the zone of inhibition correlates with higher concentrations of the compounds tested, indicating a dose-dependent effect on bacterial growth inhibition .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied, with promising results indicating that these compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, suggesting significant cytotoxic effects while exhibiting selectivity towards normal cells .

The mechanism behind the anticancer activity often involves the modulation of key proteins involved in cell cycle regulation and apoptosis:

- p53 Pathway : Indazole derivatives can affect the expression levels of p53 and MDM2 proteins, leading to increased apoptosis through the activation of pro-apoptotic factors such as Bax and inhibition of anti-apoptotic factors like Bcl-2 .

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce ROS generation, contributing to cellular stress and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in preclinical models:

- Study on Trypanocidal Activity : A series of indazole derivatives exhibited trypanocidal activity against Trypanosoma species. The study found that compounds with specific substitutions showed enhanced potency compared to traditional treatments .

- In Vivo Studies : In animal models, certain indazole derivatives demonstrated significant reductions in tumor size and improved survival rates, supporting their potential as therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For brominated indazoles, direct bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical or acidic conditions. The 4-chlorobenzyl group is introduced via nucleophilic substitution or Ullmann coupling. Optimization includes controlling temperature (0–60°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling). Reaction progress should be monitored via TLC or LC-MS. For example, radical-mediated ring-closure methods (similar to those in indazole derivatives ) can be adapted.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and purity. Aromatic protons appear δ 7.2–8.5 ppm, with methyl groups at δ 2.5–3.0 ppm.

- X-ray crystallography : Use SHELX (for structure refinement ) and ORTEP-3 (for graphical representation ). WinGX integrates data processing and visualization .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~335.6 g/mol).

- Example Data Table :

| Technique | Key Observations |

|---|---|

| H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 1H, Ar-H), 5.45 (s, 2H, CH₂), 2.75 (s, 3H, CH₃) |

| X-ray (SHELXL ) | Space group P2₁/c, R-factor < 0.05 |

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or polymorphism. Strategies include:

- Variable-temperature NMR : Identify conformational flexibility (e.g., coalescence temperatures).

- DSC/TGA : Detect polymorphic transitions .

- Complementary DFT calculations : Compare theoretical and experimental spectra (using Gaussian or ORCA software).

- High-resolution X-ray data : Refine using SHELXL with twinning corrections .

Q. What computational methods are recommended to study its electronic structure and reactivity?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases) .

- MD simulations : Analyze stability in solvent (e.g., GROMACS) with explicit water models.

Q. How to design experiments to elucidate its mechanism of action in biological systems?

- Methodological Answer :

- In vitro assays : Screen against enzyme panels (e.g., kinases) with IC₅₀ determination.

- SAR studies : Modify substituents (e.g., replace Cl with F) to probe pharmacophore requirements .

- Cellular uptake : Use fluorescent analogs or radiolabeling (e.g., C-methyl group).

- Transcriptomics/proteomics : Identify downstream biomarkers via RNA-seq or LC-MS/MS.

Q. How to address challenges in regioselectivity during functionalization?

- Methodological Answer :

- Directing groups : Install temporary groups (e.g., pyridine) to steer bromination/alkylation .

- Computational modeling : Predict reactive sites via Fukui indices or NBO analysis .

- Microwave-assisted synthesis : Enhance selectivity by reducing side reactions through controlled heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.